molecular formula C11H20N2O5 B8266127 (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No. B8266127
M. Wt: 260.29 g/mol
InChI Key: CGMQVXPBMLTDSL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis of Non-Natural Alpha-Amino Acids

A general method for synthesizing enantiopure non-natural alpha-amino acids utilizes (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate as a key intermediate. This compound is derived from L-glutamic acid and is essential in the synthesis of various alpha-amino acids, including the first synthesis of (S)-2-amino-oleic acid (Constantinou-Kokotou et al., 2001).

Baker's Yeast Reduction

The reduction of N-protected methyl 4-amino-3-oxopentanoates and 3-oxopentanoates using baker's yeast has been explored. In this context, this compound is used to create hydroxy esters, which are key in producing biologically active substances like sperabillin C (Hashiguchi et al., 1992).

As a Precursor in Synthesis

The compound serves as a precursor in various synthetic processes. For example, its hydrogenation has been studied for creating trans-4-methylproline, showcasing its utility in synthesizing complex amino acids (Nevalainen & Koskinen, 2001).

Cryptophycin-24 (Arenastatin A) Synthesis

In the synthesis of cryptophycin-24, an important component of the cryptophycins, this compound plays a crucial role. It demonstrates the compound's significance in creating complex molecular structures for pharmaceutical applications (Eggen et al., 2000).

Collagen Cross-Links Synthesis

This chemical is instrumental in synthesizing collagen cross-links, particularly in the creation of specific compounds like tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl)butanoate. This application underscores its importance in biological and biochemical research, especially in studying and manipulating protein structures (Adamczyk et al., 1999).

properties

IUPAC Name

methyl (4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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